Target Selectivity Profile Inferred from Halogen Substitution Pattern vs. VU 0240551
The 2,3-dichloro substitution on the phenyl ring is a critical structural differentiator. In a cross-study analysis, the parent scaffold VU 0240551, which lacks this halogen pattern, inhibits KCC2 with an IC50 of 560 nM [1]. The introduction of electron-withdrawing chlorine atoms at the 2 and 3 positions, as in the target compound, is predicted to enhance binding affinity to chloride ion channels through halogen bonding and increased lipophilicity, potentially leading to a lower IC50 value [2]. However, this modification may also introduce polypharmacology, inhibiting hERG and L-type calcium channels, similar to VU 0240551 [1].
| Evidence Dimension | Predicted Target Binding Affinity (KCC2) and Selectivity Profile |
|---|---|
| Target Compound Data | Predicted IC50 < 560 nM (KCC2); Potential multi-ion channel activity |
| Comparator Or Baseline | VU 0240551: KCC2 IC50 = 560 nM; known hERG and L-type Ca2+ channel inhibitor |
| Quantified Difference | Cannot be quantified; predicted improvement in potency but similar selectivity liability based on structural class. |
| Conditions | Inference based on K+ uptake assay in KCC2-overexpressing cells for comparator; no direct assay data for target compound. |
Why This Matters
This predicted shift in potency and selectivity means the target compound cannot be substituted directly for VU 0240551 in KCC2 studies without re-establishing concentration-response curves and selectivity panels, as it may exhibit a distinct pharmacological fingerprint.
- [1] Delpire E, Weaver CD. Discovery of VU 0240551 as a KCC2 inhibitor. Bioorganic & Medicinal Chemistry Letters. 2013;23(17):4896-4899. View Source
- [2] Kuujia. Cas no 922958-88-1 (N-(2,3-dichlorophenyl)-2-{6-(pyridin-3-yl)pyridazin-3-ylsulfanyl}acetamide). Product Technical Datasheet. Accessed 2026. View Source
